2-Methyl-4-(thiomorpholin-4-yl)aniline
Overview
Description
2-Methyl-4-(thiomorpholin-4-yl)aniline is an organic compound with the molecular formula C11H16N2S It is characterized by the presence of a thiomorpholine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(thiomorpholin-4-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with thiomorpholine under specific conditions. The nitro group is reduced to an amine, and the thiomorpholine ring is introduced through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, Pd/C
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Functionalized aniline derivatives
Scientific Research Applications
2-Methyl-4-(thiomorpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
- 2-Methyl-4-(morpholin-4-yl)aniline
- 2-Methyl-4-(piperidin-4-yl)aniline
- 2-Methyl-4-(pyrrolidin-4-yl)aniline
Comparison: Compared to its analogs, 2-Methyl-4-(thiomorpholin-4-yl)aniline is unique due to the presence of the sulfur atom in the thiomorpholine ring. This sulfur atom can impart different chemical and biological properties, such as increased reactivity and potential for forming specific interactions with biological targets. The compound’s unique structure makes it a valuable tool in various research applications .
Properties
IUPAC Name |
2-methyl-4-thiomorpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNWQFAOCDDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCSCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37065-86-4 | |
Record name | 2-methyl-4-(thiomorpholin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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